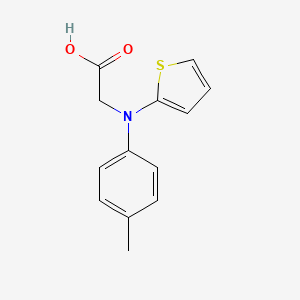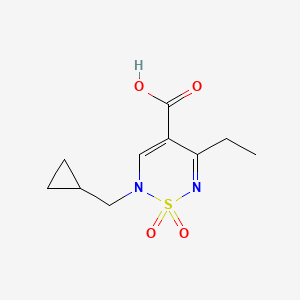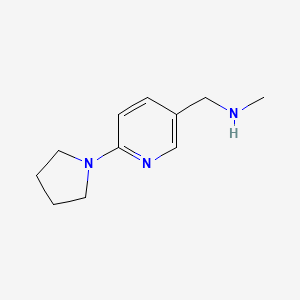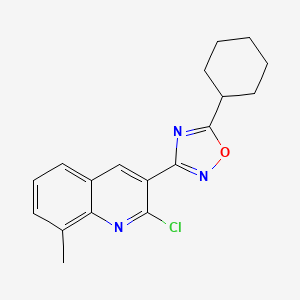
3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid is an organic compound with the molecular formula C10H4ClF3O2 It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propiolic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzene with propiolic acid under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving oxidative addition, transmetalation, and reductive elimination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propiolic acid moiety to an alkene or alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted derivatives, such as amines or thiols .
Aplicaciones Científicas De Investigación
3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Used in similar synthetic applications and has comparable chemical properties.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another fluorinated aromatic compound with applications in organic synthesis.
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid is unique due to its propiolic acid moiety, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specialized properties .
Propiedades
Fórmula molecular |
C10H4ClF3O2 |
|---|---|
Peso molecular |
248.58 g/mol |
Nombre IUPAC |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C10H4ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,(H,15,16) |
Clave InChI |
IGPHQJKVANYPEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C#CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine](/img/structure/B15228638.png)





![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B15228684.png)



![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)


